molecular formula C18H23N5OS B4061711 1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone

1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone

Cat. No. B4061711
M. Wt: 357.5 g/mol
InChI Key: RVGSSANHXPWNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone is a useful research compound. Its molecular formula is C18H23N5OS and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone is 357.16233155 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Innovative methods for synthesizing derivatives containing piperazine/morpholine moieties have been developed, showing efficiency in the production of dihydropyrimidinone derivatives. These compounds are synthesized through a simple and efficient method, providing good yield and demonstrating the versatility of these chemical structures for further application in scientific research (Bhat et al., 2018).

Catalytic Behavior

The chemical compound has relevance in the synthesis of complexes with metals such as iron and cobalt. These complexes exhibit significant catalytic activities, including ethylene reactivity, highlighting the compound's potential in catalysis and material science research (Sun et al., 2007).

Antimicrobial and Antiviral Activities

Derivatives have been synthesized with potent antimicrobial and antiviral properties. This includes compounds designed from visnaginone and khellinone, indicating significant potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020). Additionally, studies on pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives show promising antiviral activities, suggesting applications in combating viral infections (Attaby et al., 2006).

Anti-inflammatory and Analgesic Properties

Research into the synthesis of novel compounds derived from this chemical structure has revealed significant anti-inflammatory and analgesic properties. This includes the development of heterocyclic compounds fused with a thiophene moiety, indicating their potential use in medical research for treating inflammation and pain (Amr et al., 2007).

Anticancer Applications

There's ongoing research into derivatives showing antiproliferative activity against human cancer cell lines. The synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrates potential in the development of anticancer agents, highlighting the compound's relevance in oncological research (Mallesha et al., 2012).

properties

IUPAC Name

1-[1-ethyl-6-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)-2-sulfanylidenepyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5OS/c1-4-23-13(2)16(14(3)24)17(20-18(23)25)22-11-9-21(10-12-22)15-7-5-6-8-19-15/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSSANHXPWNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=NC1=S)N2CCN(CC2)C3=CC=CC=N3)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 4
1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone
Reactant of Route 6
1-{1-ethyl-6-methyl-4-[4-(2-pyridinyl)-1-piperazinyl]-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.